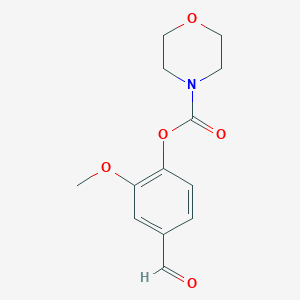

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate

Description

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate is an ester derivative of morpholine-4-carboxylic acid and 4-formyl-2-methoxyphenol.

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-17-12-8-10(9-15)2-3-11(12)19-13(16)14-4-6-18-7-5-14/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRVKWDFUPFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669966 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl morpholine-4-carboxylate typically involves the acylation of vanillin with isonicotinoyl chloride, followed by further functionalization . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the fabrication of nanoparticles and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in its anticancer application, the compound may induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular homeostasis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound shares structural similarities with other esters of 4-formyl-2-methoxyphenol and morpholine carboxylates. Key comparisons include:

Notes:

- Morpholine carboxylates with aromatic or heterocyclic substituents (e.g., chromene) show higher molecular weights and lipophilicity (XLogP3 > 2.5), which may influence bioavailability .

Biological Activity

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a morpholine ring with a formyl group and a methoxyphenyl group. The compound is synthesized through acylation of vanillin with isonicotinoyl chloride, followed by various functionalization steps. The synthesis can be optimized using microwave irradiation to enhance yields, as demonstrated in recent studies where yields varied based on the power applied during synthesis (89.09% at 120 watts) .

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular homeostasis .

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its potential use in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Molecular docking studies indicate that derivatives of this compound may exhibit anti-inflammatory properties by interacting with COX-2 receptors, with binding energies suggesting enhanced activity compared to parent compounds like vanillin .

The mechanism of action for this compound involves several pathways:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through ROS generation.

- COX-2 Inhibition : By binding to COX-2 receptors, it may reduce inflammation and pain associated with various conditions .

- Antimicrobial Activity : It has demonstrated significant antimicrobial effects against various pathogens, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effects on breast cancer cell lines, revealing a dose-dependent increase in apoptosis markers when treated with varying concentrations of the compound.

- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines.

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.